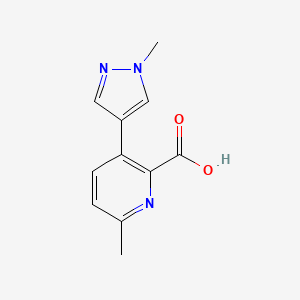
6-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-2-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and pyridine moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid typically involves the construction of the pyrazole and pyridine rings followed by their subsequent coupling. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of Pyrazole and Pyridine Rings: The final step involves coupling the pyrazole and pyridine rings through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron and halide reagents.
Industrial Production Methods
Industrial production of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyrazole and pyridine rings allows for multiple modes of interaction, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Lacks the methyl group at the 6-position.
6-methyl-3-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(1-methyl-1H-pyrazol-4-yl)pyridine: Lacks the carboxylic acid group.
Uniqueness
6-methyl-3-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid functionality, which can influence its reactivity and interactions with biological targets. This unique combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-methyl-3-(1-methylpyrazol-4-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(10(13-7)11(15)16)8-5-12-14(2)6-8/h3-6H,1-2H3,(H,15,16) |
InChI Key |
CUGFOCMSLFFWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CN(N=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


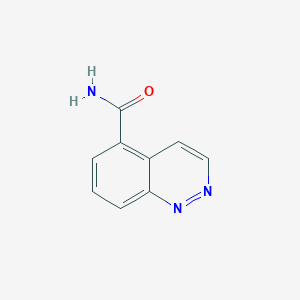

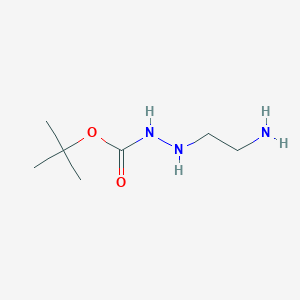
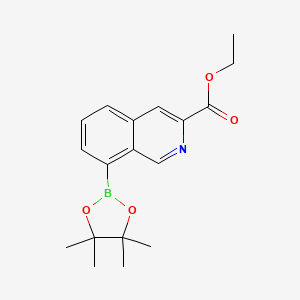
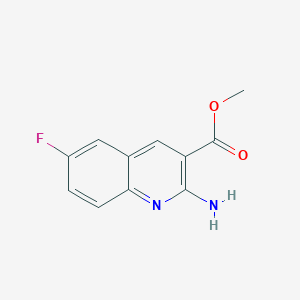
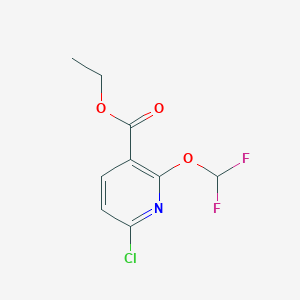
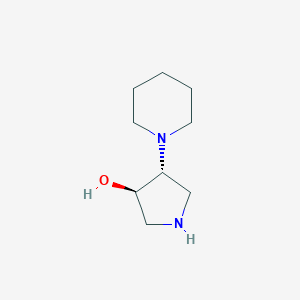
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)


![(2Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13650236.png)
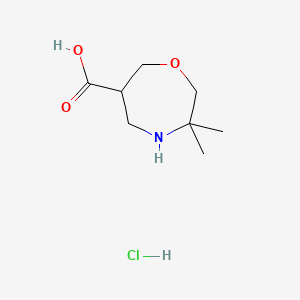
![Methyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13650242.png)
